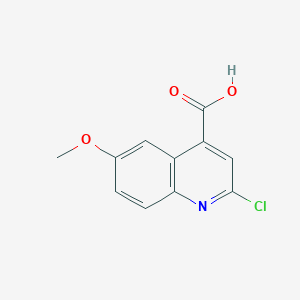

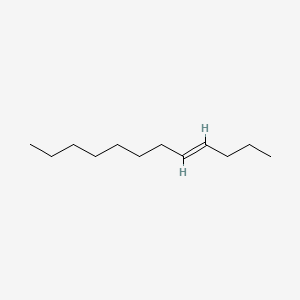

4-(2-Bromoethoxy)-1,2-dimethoxybenzene

Vue d'ensemble

Description

“4-(2-Bromoethoxy)-1,2-dimethylbenzene” is a chemical compound with the linear formula C10H13BrO . It has a molecular weight of 229.119 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

While specific synthesis information for “4-(2-Bromoethoxy)-1,2-dimethoxybenzene” was not found, a related compound, “4-(2-bromoethoxy)-2-hydroxybenzaldehyde”, was synthesized from 2,4-Dihydroxybenzaldehyde and 1,2-dibromopropane in the presence of anhydrous potassium bicarbonate and dry acetone .

Molecular Structure Analysis

The molecular structure of a related compound, “4-(2-bromoethoxy)-2-hydroxybenzaldehyde”, was determined by X-ray single crystal diffraction .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, a related compound, “4-(2-bromoethoxy)-2-hydroxybenzaldehyde”, can be used to synthesize nonlinear optical materials after substitution reaction with trimethylamine, condensation reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “(4-(2-Bromoethoxy)phenyl)boronic acid”, include a density of 1.5±0.1 g/cm3, boiling point of 387.3±52.0 °C at 760 mmHg, and vapour pressure of 0.0±0.9 mmHg at 25°C .

Applications De Recherche Scientifique

Synthesis Applications

4-(2-Bromoethoxy)-1,2-dimethoxybenzene is utilized in various synthesis applications. For instance, it serves as an intermediate in the preparation of pharmaceutical compounds. The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide, a medication for treating arrhythmia, demonstrates the relevance of such compounds in pharmaceutical synthesis (Zhai Guang-xin, 2006). Additionally, its derivatives have been used in creating new sulfur-containing quinone derivatives, highlighting its versatility in organic synthesis (R. Aitken et al., 2016).

Electrochemical Applications

In electrochemistry, derivatives of this compound are employed. For example, a study shows that 4-tertbutyl-1,2-dimethoxybenzene, a similar compound, was synthesized and tested as a redox shuttle for overcharge protection in lithium batteries (Jinkui Feng et al., 2007). This indicates the potential of such compounds in improving battery safety and efficiency.

Material Science and Engineering

Compounds related to this compound are also significant in material science. For instance, constitutional isomers of brominated-functionalized pillar[5]arenes have been prepared using a derivative, and their distinct melting points, NMR spectra, and crystal structures suggest diverse applications in material engineering and design (T. Al-Azemi et al., 2019).

Analytical Chemistry

In analytical chemistry, this compound derivatives have been synthesized for use as internal standards in gas chromatography-mass spectrometry (GC-MS) assays, indicating their role in enhancing the accuracy and reliability of analytical methods (Ya-Zhu Xu & Chinpiao Chen, 2006).

Safety and Hazards

A related compound, “2-Bromoethoxy-4-bromobenzene”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propriétés

IUPAC Name |

4-(2-bromoethoxy)-1,2-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLJBMQYFQERGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

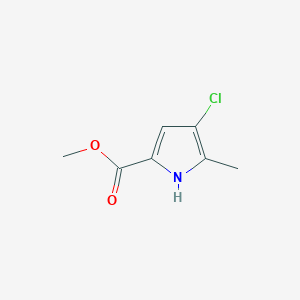

COC1=C(C=C(C=C1)OCCBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-aminoethyl)phenyl] Acetate](/img/structure/B3250360.png)

![(R)-3-Methyl-4-oxo-4-[(4S)-2-oxo-4-benzyloxazolidine-3-yl]butyric acid tert-butyl ester](/img/structure/B3250368.png)

![3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B3250397.png)

![3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B3250414.png)

![2-chloro-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B3250433.png)

![2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B3250441.png)